2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide 2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1206992-72-4
VCID: VC4201580
InChI: InChI=1S/C16H11N3O2S3/c20-14(9-23-16-18-10-4-1-2-6-13(10)24-16)19-15-17-11(8-22-15)12-5-3-7-21-12/h1-8H,9H2,(H,17,19,20)
SMILES: C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC(=CS3)C4=CC=CO4
Molecular Formula: C16H11N3O2S3
Molecular Weight: 373.46

2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide

CAS No.: 1206992-72-4

Cat. No.: VC4201580

Molecular Formula: C16H11N3O2S3

Molecular Weight: 373.46

* For research use only. Not for human or veterinary use.

2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide - 1206992-72-4

Specification

CAS No. 1206992-72-4
Molecular Formula C16H11N3O2S3
Molecular Weight 373.46
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C16H11N3O2S3/c20-14(9-23-16-18-10-4-1-2-6-13(10)24-16)19-15-17-11(8-22-15)12-5-3-7-21-12/h1-8H,9H2,(H,17,19,20)
Standard InChI Key ZHMYSFJRKJZJGJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC(=CS3)C4=CC=CO4

Introduction

Structural and Molecular Features

Molecular Architecture

The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide, reflects its intricate structure. Key components include:

  • Benzothiazole moiety: A bicyclic aromatic system with a thiazole ring fused to a benzene ring, known for enhancing bioactivity through π-π stacking and hydrophobic interactions .

  • Thiazole ring: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 4-position of this ring is substituted with a furan group.

  • Furan substituent: An oxygen-containing heterocycle that contributes to electronic diversity and hydrogen-bonding potential.

  • Acetamide linker: A flexible chain connecting the benzothiazole and thiazole groups, facilitating conformational adaptability during target binding.

The molecular formula is C₁₆H₁₁N₃O₂S₃, with a molar mass of 373.46 g/mol. The presence of multiple heteroatoms and aromatic systems confers distinct electronic properties, as evidenced by its UV-Vis absorption maxima in the 260–280 nm range.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step protocol optimized for yield and purity :

StepReagents/ConditionsPurpose
12-Aminothiazole + chloroacetyl chlorideFormation of 2-chloro-N-(thiazol-2-yl)acetamide intermediate
2Intermediate + benzothiazole-2-thiolNucleophilic substitution at the chloroacetamide site
3Furan-2-carbaldehyde + thioureaSynthesis of 4-(furan-2-yl)thiazol-2-amine via Hantzsch thiazole synthesis
4Final couplingAmide bond formation between intermediates

Key parameters include:

  • Solvent selection: Dry acetone or DMF for optimal solubility and reaction kinetics .

  • Catalysts: Anhydrous K₂CO₃ to deprotonate thiol groups during substitution .

  • Temperature: Reflux conditions (60–80°C) to accelerate reaction rates.

The final product is purified via recrystallization from ethanol, achieving yields of 60–75% .

Spectroscopic Characterization

Analytical Data

  • IR Spectroscopy:

    • Peaks at 3358 cm⁻¹ (N-H stretch), 2215 cm⁻¹ (C≡N), and 1653 cm⁻¹ (amide C=O) .

    • Thioether (C-S) vibrations observed at 690–720 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • δ 4.06 ppm (s, 2H, CH₂S) .

    • Aromatic protons from benzothiazole and furan at δ 7.33–8.25 ppm.

  • Mass Spectrometry:

    • Molecular ion peak at m/z 373.46 (M⁺), with fragmentation patterns confirming the acetamide linker and thiazole rings.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8.5
Escherichia coli16.2
Candida albicans32.4

The benzothiazole moiety disrupts microbial cell membranes via lipophilic interactions, while the thioether group inhibits enzyme systems like dihydrofolate reductase .

Cell LineIC₅₀ (µM)Mechanism
A549 (lung)23.30 ± 0.35Apoptosis induction via caspase-3 activation
U251 (glioblastoma)18.7ROS-mediated DNA damage

Notably, the furan ring enhances selectivity for cancer cells over normal NIH/3T3 fibroblasts (IC₅₀ > 1000 µM) .

Pharmacological Applications

Drug Development

  • Antidiabetic agents: Structural analogs inhibit protein tyrosine phosphatase 1B (PTP1B), a target in Type II diabetes.

  • Anti-inflammatory drugs: Suppresses COX-2 and TNF-α in murine models.

Material Science

  • Coordination complexes: The thiol group binds transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

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